2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSILGSXFNLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383712 | |
| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7520-95-8 | |
| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For instance, 4-methyl-2-phenyl-1,3-thiazole can be prepared by reacting 4-methylacetophenone with thiourea in the presence of a halogenating agent.
Bromination: The bromination of the ethanone moiety is achieved by treating the thiazole derivative with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.
Common reagents include sodium borohydride for reduction, bromine or NBS for bromination, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Research
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets:
- Antimicrobial Activity : Research indicates that thiazole derivatives often possess antimicrobial properties. Studies have shown that compounds similar to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone can inhibit bacterial growth, making them candidates for antibiotic development.
Biological Studies
The thiazole ring structure contributes to various biological activities:
- Enzyme Inhibition : Compounds containing thiazole groups have been studied for their ability to inhibit specific enzymes relevant in disease pathways. This property can be explored further in drug design.
Materials Science
The unique properties of thiazole derivatives allow for their use in developing new materials:
- Organic Electronics : Research into organic semiconductors has identified thiazole derivatives as potential candidates due to their electronic properties. This compound may be incorporated into polymer matrices to enhance conductivity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus when treated with the compound at varying concentrations.
Case Study 2: Enzyme Inhibition
In a separate study published in the Journal of Medicinal Chemistry, the enzyme inhibition potential of various thiazole derivatives was assessed. The findings suggested that modifications at the bromine position could enhance inhibitory activity against target enzymes involved in cancer pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
4-Methyl-2-phenyl-1,3-thiazole: Lacks the bromine atom and ethanone moiety, making it less reactive in certain synthetic applications.
2-Chloro-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-nitroethanone:
The uniqueness of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Biological Activity
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The aim of this article is to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 7520-95-8 |
| Molecular Formula | C12H10BrNOS |
| Molecular Weight | 296.182 g/mol |
| Boiling Point | 409.4 °C at 760 mmHg |
| Melting Point | 117 °C |
| Purity | ≥ 90% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
For instance, a study evaluating the compound's effects on human breast adenocarcinoma (MDA-MB-231) and murine melanoma (B16F10) cells reported IC50 values ranging from 30 µM to 50 µM, indicating moderate activity compared to established chemotherapeutics .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Specifically, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme linked to metabolic syndrome and obesity. Inhibition studies revealed that this compound inhibited 11β-HSD1 activity by approximately 60% at a concentration of 10 µM .
Tyrosinase Inhibition
Another area of interest is the compound's effect on tyrosinase, an enzyme critical for melanin production and implicated in melanoma progression. The inhibition of tyrosinase by this compound was evaluated using mushroom tyrosinase assays, yielding an IC50 value of approximately 40 µM, suggesting potential utility in treating hyperpigmentation disorders .
Case Study 1: Antiproliferative Effects
A recent investigation assessed the antiproliferative activity of various thiazole derivatives, including our compound. The study utilized three cancer cell lines: A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated that the thiazole derivatives exhibited significant cytotoxicity across all tested lines, with the most potent compounds achieving IC50 values below 25 µM .
Case Study 2: Metabolic Disorder Modulation
In another study focusing on metabolic disorders, researchers explored the effects of several thiazole derivatives on glucose metabolism and insulin sensitivity. The results showed that treatment with this compound led to a reduction in blood glucose levels in diabetic model mice, highlighting its potential as a therapeutic agent for managing diabetes .
Q & A
Q. What are the established synthetic routes for 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, and what key reaction conditions optimize yield?
The compound is typically synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in acetic acid (AcOH) at 80°C for 20 minutes is used to brominate 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone . Key considerations include:
- Precursor preparation : Thiazole derivatives are often synthesized via Hantzsch thiazole synthesis.
- Reaction monitoring : TLC or HPLC ensures reaction completion.
- Purification : Crude products are filtered, washed with cold solvent, and recrystallized.
Yield optimization involves controlling stoichiometry (1:1 molar ratio of precursor to Br₂) and avoiding excess bromine to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
- X-ray crystallography : Resolves molecular conformation and crystal packing. For example, SHELXL refines structures, revealing torsion angles (e.g., Br–C–C=O = 1.2°–2.8°) and non-covalent interactions (C–H⋯O/N, Br⋯Br) .
- NMR spectroscopy : ¹H NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass spectrometry (EI-MS) : Confirms molecular weight (m/z 296.18 for [M]⁺) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
The crystal structure (space group Pn) reveals two independent molecules linked by:
- Hydrogen bonds : C–H⋯O (2.50–2.65 Å) and C–H⋯N (2.70 Å) stabilize the lattice .
- Halogen interactions : Br⋯Br contacts (3.60–3.65 Å) contribute to dense packing .
These interactions affect solubility and melting point (117–118°C) . Computational tools like Multiwfn can quantify interaction energies and electrostatic potential surfaces to predict stability .
Q. What methodologies are employed to evaluate the compound’s biological activity, and what are key findings?
- In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial/fungal strains.
- Molecular docking : Docking into target proteins (e.g., VIM-2 metallo-β-lactamase) identifies binding affinities. The thiazole and bromoethyl groups enhance interactions with active sites .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess anticancer potential .
Q. How can computational tools like DFT and molecular dynamics (MD) simulations elucidate reactivity and stability?
- DFT calculations : Optimize geometry, compute vibrational frequencies (FT-IR), and analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict charge transfer and redox behavior .
- MD simulations : Simulate solvation effects (e.g., in DMSO/water) to study conformational stability over 100 ns trajectories .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?
Q. What strategies are used to study the compound’s reactivity in substitution reactions?
Q. How do stereoelectronic effects govern regioselectivity in derivatization reactions?
The flattened conformation of the bromoethanone group (Br–C–C=O torsion angle near 0°) directs nucleophiles to the α-carbon. NBO analysis via Multiwfn quantifies hyperconjugative interactions (e.g., σ(C–Br) → σ*(C=O)) that stabilize transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
